3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde
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Overview
Description
3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to an isonicotinaldehyde backbone.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as cyclopropyl alcohol and dimethylamine . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(dimethylamino)isonicotinaldehyde can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde: This compound has a similar structure but with the dimethylamino group in a different position.
3-Cyclopropoxy-5-(methylamino)isonicotinaldehyde: This compound has a methylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(dimethylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10-5-12-6-11(9(10)7-14)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SIJWKTZKWYVTBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1C=O)OC2CC2 |
Origin of Product |
United States |
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